molecular formula C20H13ClFN3O2 B2813004 1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251626-94-4

1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2813004
CAS No.: 1251626-94-4
M. Wt: 381.79
InChI Key: CEKWWQCUIWDGRL-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridin-2(1H)-one structure, followed by the introduction of the oxadiazole ring and the subsequent attachment of the chlorobenzyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Its stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-chlorobenzyl)-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its combination of a chlorobenzyl group and a fluorophenyl group attached to an oxadiazole ring

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-3-1-2-13(10-16)11-25-12-15(6-9-18(25)26)20-23-19(24-27-20)14-4-7-17(22)8-5-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKWWQCUIWDGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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